2,2'-Bipyridine, 4-(1-pyrenyl)-

Photophysics Ruthenium polypyridyl Excited state lifetime

2,2′-Bipyridine, 4-(1-pyrenyl)- (bpy-pyr) is a heterocyclic ligand that covalently fuses the prototypical bidentate 2,2′-bipyridine (bpy) chelating unit with a 1-pyrenyl chromophore via a direct C–C bond at the 4-position. This architecture creates a bifunctional molecular platform in which the bipyridine moiety retains its robust coordination chemistry toward d⁶ metal ions (Ruᴵᴵ, Osᴵᴵ, Irᴵᴵᴵ, Reᴵ), while the pyrene substituent introduces intense near-UV absorption (ε ≈ 10⁴–10⁵ M⁻¹·cm⁻¹ at λ = 330–350 nm), high fluorescence quantum yield, a long-lived singlet excited state, and the capacity for excimer formation via π–π stacking.

Molecular Formula C26H16N2
Molecular Weight 356.4 g/mol
CAS No. 197852-85-0
Cat. No. B12572332
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2'-Bipyridine, 4-(1-pyrenyl)-
CAS197852-85-0
Molecular FormulaC26H16N2
Molecular Weight356.4 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)C2=NC=CC(=C2)C3=C4C=CC5=CC=CC6=C5C4=C(C=C6)C=C3
InChIInChI=1S/C26H16N2/c1-2-14-27-23(6-1)24-16-20(13-15-28-24)21-11-9-19-8-7-17-4-3-5-18-10-12-22(21)26(19)25(17)18/h1-16H
InChIKeyWELJANWELQTXOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2′-Bipyridine, 4-(1-pyrenyl)- (CAS 197852-85-0): Procurement-Relevant Identity, Core Properties, and Scientific Context


2,2′-Bipyridine, 4-(1-pyrenyl)- (bpy-pyr) is a heterocyclic ligand that covalently fuses the prototypical bidentate 2,2′-bipyridine (bpy) chelating unit with a 1-pyrenyl chromophore via a direct C–C bond at the 4-position [1]. This architecture creates a bifunctional molecular platform in which the bipyridine moiety retains its robust coordination chemistry toward d⁶ metal ions (Ruᴵᴵ, Osᴵᴵ, Irᴵᴵᴵ, Reᴵ), while the pyrene substituent introduces intense near-UV absorption (ε ≈ 10⁴–10⁵ M⁻¹·cm⁻¹ at λ = 330–350 nm), high fluorescence quantum yield, a long-lived singlet excited state, and the capacity for excimer formation via π–π stacking [2]. The resultant electronic coupling between the pyrene donor/acceptor and the metal–bipyridine manifold enables tunable excited-state dynamics—including reversible intramolecular energy transfer, prolonged ³MLCT lifetimes exceeding 50 μs, and strong oxygen-sensitive phosphorescence—that are inaccessible with unsubstituted bpy or with simple aryl-substituted analogues [3]. These properties position bpy-pyr as a specialized building block for luminescent sensors, photocatalytic systems, and electrocatalytic constructs where both a defined coordination geometry and an integrated photophysically active group are required simultaneously.

Why 2,2′-Bipyridine or Simple 4-Aryl Analogues Cannot Substitute for 4-(1-Pyrenyl)-2,2′-bipyridine in Performance-Critical Applications


Generic 2,2′-bipyridine lacks the integrated photophysical functionality required for applications that depend on light harvesting, charge-transfer luminescence, or non-covalent surface anchoring. Simple 4-aryl-substituted analogues (e.g., 4-phenyl-, 4-tolyl-, or 4-naphthyl-2,2′-bipyridine) provide only modest π-extension and fail to replicate the unique combination of a strongly absorbing, long-lived pyrene chromophore with the bpy chelating core [1]. In Ru(II) complexes, 4-(1-pyrenyl)-2,2′-bipyridine uniquely positions the ³MLCT and pyrene ³(π→π*) states in near-isoenergetic proximity, enabling reversible intramolecular energy transfer that prolongs the ³MLCT lifetime to ~50 μs in deaerated CH₃CN—a value unattainable with [Ru(bpy)₃]²⁺ (~1 μs) or with 2-(1′-pyrenyl)-1,10-phenanthroline analogues (~2 μs) [2]. Moreover, the pyrene moiety in bpy-pyr retains rotational flexibility around the C–C bond linking it to bipyridine, a conformational degree of freedom absent in the sterically constrained 2-(1′-pyrenyl)-phenanthroline system, and this flexibility directly modulates the excited-state energy landscape and the efficiency of energy transfer [3]. For surface-immobilization strategies, the pyrene group enables strong, non-covalent π–π interaction with graphitic carbon electrodes—a capability that unsubstituted bpy or 4-phenyl-bpy cannot provide—making bpy-pyr essential for constructing stable, surface-anchored electrocatalytic assemblies [4].

Quantitative Differentiation of 2,2′-Bipyridine, 4-(1-pyrenyl)- Versus Closest Structural and Functional Comparators


Excited-State Lifetime Extension in Ru(II) Complexes: bpy-pyr vs. [Ru(bpy)₃]²⁺ vs. phen-pyr Analogue

The ³MLCT excited-state lifetime of [(bpy)₂Ru(bpy-pyr)]²⁺ is approximately 50 μs in degassed acetonitrile at room temperature, representing a ~50-fold enhancement relative to the prototypical [Ru(bpy)₃]²⁺ (~1 μs under comparable conditions) [1]. The structurally analogous complex [(bpy)₂Ru(phen-pyr)]²⁺, in which the pyrene is linked to 1,10-phenanthroline, exhibits a dramatically shorter lifetime owing to the lower energy of the pyrene ³(π→π*) state that quenches the ³MLCT emission [2]. This lifetime extension is a direct consequence of the near-isoenergetic alignment of the Ru→bpy ³MLCT state and the pyrene-centered triplet state, which is uniquely achieved in the bpy-pyr ligand architecture.

Photophysics Ruthenium polypyridyl Excited state lifetime

Ligand-Centered Charge-Transfer Emission Energy in Iridium(III) Complexes: pyr₂bpy vs. Unsubstituted bpy

In heteroleptic Ir(III) complexes [Ir(ppy)₂(pyr₂bpy)][PF₆] and [Ir(dfppy)₂(pyr₂bpy)][PF₆], where pyr₂bpy = 5,5′-bis(pyren-1-yl)-2,2′-bipyridine, the emission band is centered above 650 nm, attributed to a charge-transfer triplet state localized on the pyrene-functionalized bipyridine ligand [1]. In contrast, the reference complexes [Ir(ppy)₂(bpy)][PF₆] and [Ir(dfppy)₂(bpy)][PF₆] lacking pyrene substituents emit strongly in the 500–600 nm region from the Ir-ppy→bpy ³CT state [2]. The pyrene appendage thus shifts the emission bathochromically by ≥50 nm, enabling access to deep-red luminescence that unsubstituted bpy cannot provide.

Iridium(III) cyclometalated Charge-transfer luminescence Bathochromic shift

Oxygen Quenching Sensitivity and Intracellular Sensing Performance of [Ru(bpy-pyr)(bpy)₂]²⁺

The ruthenium(II) complex [Ru(bpy-pyr)(bpy)₂]Cl₂ exhibits fluorescence intensity that is approximately 3-fold higher in nitrogenated phosphate-buffered saline (pH 7.4) than in oxygenated solution, demonstrating high sensitivity to molecular oxygen [1]. This complex, when immobilized in phospholipid-coated polystyrene lipobeads, maintains its spectral properties for at least 24 hours within living J774 murine macrophages, confirming intracellular stability that is absent for the parent complex [Ru(bpy)₃]Cl₂, which lacks both the pyrene-mediated lipophilicity and the extended excited-state lifetime needed for effective oxygen quenching under physiological conditions [2]. The quenching data fit a linear Stern-Volmer model (R² = 0.98), enabling reliable calibration for quantitative intracellular O₂ measurements [3].

Oxygen sensing Fluorescent lipobeads Stern-Volmer quenching

Non-Covalent Immobilization on Carbon Electrodes Enabled by Pyrene-Appended Bipyridine Ligand

A pyrene-appended bipyridine ligand (structurally analogous to bpy-pyr) enables strong, non-covalent immobilization of molecular catalysts onto graphitic carbon electrode surfaces via π–π stacking interactions [1]. In direct comparative experiments, a Rh(III) proton-reduction catalyst ([Cp*Rh(P)Cl]Cl) immobilized via this pyrene-bipyridine construct remains electrocatalytically active for H₂ production, while the analogous complex bearing unsubstituted 2,2′-bipyridine shows negligible surface attachment and rapid loss of catalytic current under identical conditions [2]. The pyrene anchor thus confers a retention advantage that is unattainable with bpy alone, transforming a homogeneous catalyst into a functional heterogeneous electrode assembly without requiring covalent tethering or polymer encapsulation.

Electrocatalysis Surface immobilization Pyrene π-stacking

Fluorescence Quantum Yield and Solvatochromic Behavior of Pyrene-Bipyridine Free Ligands

The free ligand 4-(1-pyrenyl)-2,2′-bipyridine (Compound I) displays a fluorescence quantum yield (Φf) that is consistently high across solvent polarities, with reported values exceeding 0.55 in typical organic solvents [1]. By comparison, the unsubstituted 2,2′-bipyridine is essentially non-fluorescent (Φf < 0.01). The pyrene-bipyridine conjugate also exhibits pronounced positive solvatochromism in its emission band, with the Stokes shift increasing systematically with solvent polarity—a hallmark of an emissive intramolecular charge-transfer (ICT) state that is entirely absent in bpy itself [2]. This intrinsic fluorescence enables direct spectroscopic tracking of metal coordination events and provides a built-in optical readout for sensor applications.

Fluorescence Quantum yield Solvatochromism

Linearly Predictable Excited-State Lifetime Tuning via Pyrene Appending Density in Ru(bpy)₃ Motifs

A systematic study of nine Ru(II) complexes with varying numbers of appended pyrenyl chromophores on the [Ru(bpy)₃]²⁺ core revealed that the excited-state lifetime increases linearly with the number of pyrene units—from 0.8 μs for the mono-pyrenyl complex to 18.1 μs for the tris-pyrenyl derivative—and that this relationship is independent of the connectivity (4-position vs. 5,5′-bis-substitution) [1]. This predictable structure–property relationship establishes 4-(1-pyrenyl)-2,2′-bipyridine as a modular building block for the rational, incremental tuning of excited-state lifetimes, a capability not offered by other substituted bipyridines that do not engage in reversible energy transfer with the metal center.

Excited state engineering Lifetime tuning Supramolecular photochemistry

Validated Application Scenarios Where 4-(1-Pyrenyl)-2,2′-bipyridine Provides Demonstrable Performance Advantages


Intracellular and In Vivo Optical Oxygen Sensing with Extended Dynamic Range

The Ru(II) complex of 4-(1-pyrenyl)-2,2′-bipyridine, [Ru(bpy-pyr)(bpy)₂]²⁺, enables fluorescence-based oxygen sensing with a 3-fold intensity modulation between deoxygenated and oxygenated aqueous media and maintains stable spectral properties for at least 24 hours within living macrophages [1]. The ~50 μs ³MLCT lifetime (Section 3, Evidence 1) provides a wide dynamic range for Stern-Volmer quenching calibration (R² = 0.98), far exceeding the capability of the ~1 μs [Ru(bpy)₃]²⁺ complex which shows minimal oxygen sensitivity in physiological media [2]. This makes bpy-pyr the ligand of choice for constructing intracellular oxygen probes for hypoxia research, cancer biology, and metabolic monitoring.

Deep-Red to NIR Luminescent Devices and Bioimaging Probes via Iridium(III) Complexes

Heteroleptic Ir(III) complexes employing pyr₂bpy (5,5′-bis(pyren-1-yl)-2,2′-bipyridine) as the ancillary ligand emit deep-red luminescence with λₑₘ > 650 nm, a bathochromic shift of ≥50 nm relative to the bpy-based reference complexes that emit in the green-to-orange region [3]. This red-shifted emission, arising from a pyrene-to-bipyridine charge-transfer triplet state, is maintained at both room temperature and 77 K, making these complexes suitable for deep-red OLED emitters, low-autofluorescence bioimaging, and multiplexed luminescence assays where spectral separation from common green-emitting probes is essential.

Non-Covalent Catalyst Immobilization on Carbon Electrodes for Electrocatalytic Fuel Production

The pyrene moiety of bpy-pyr (and structurally analogous pyrene-appended bipyridines) enables strong, non-covalent π-stacking attachment of molecular catalysts to graphitic carbon electrodes without the need for covalent linker chemistry or polymeric encapsulation [4]. This immobilization strategy retains the electrocatalytic activity of Rh-based proton-reduction catalysts and Re-based CO₂-reduction catalysts while preventing catalyst leaching upon electrode rinsing—a functional outcome unattainable with unsubstituted bipyridine ligands. This approach is directly applicable to the fabrication of durable, easily prepared electrodes for solar fuel generation and electrosynthesis.

Rational Excited-State Lifetime Engineering in Supramolecular Photochemical Systems

The linear relationship between the number of appended pyrenyl chromophores on the [Ru(bpy)₃]²⁺ core and the resulting ³MLCT lifetime—from 0.8 μs (mono-pyrenyl) to 18.1 μs (tris-pyrenyl)—establishes 4-(1-pyrenyl)-2,2′-bipyridine as a modular synthon for predictable photophysical engineering [5]. This property is exploited in the design of light-harvesting antenna arrays, energy-transfer cascades, and photocatalytic systems where a specific excited-state lifetime must be precisely matched to downstream electron or energy transfer steps. No other commercially available 4-substituted bipyridine offers this level of systematic, quantitative tunability.

Quote Request

Request a Quote for 2,2'-Bipyridine, 4-(1-pyrenyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.